![molecular formula C17H16N2S5 B12579355 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione CAS No. 284022-48-6](/img/structure/B12579355.png)
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione is a complex organic compound that belongs to the class of dithiolethiones. These compounds are characterized by the presence of a dithiolethione ring, which is a five-membered ring containing two sulfur atoms and one carbonyl group. The compound also features pyridine rings, which are six-membered rings containing one nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyridine-2-yl ethyl sulfide with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality and to handle larger volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolethione ring to a dithiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-1,3-dithiole-2-one: Similar structure but with a carbonyl group instead of a thione group.
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-ol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione is unique due to its specific combination of dithiolethione and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
284022-48-6 |
|---|---|
Molecular Formula |
C17H16N2S5 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
4,5-bis(2-pyridin-2-ylethylsulfanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C17H16N2S5/c20-17-23-15(21-11-7-13-5-1-3-9-18-13)16(24-17)22-12-8-14-6-2-4-10-19-14/h1-6,9-10H,7-8,11-12H2 |
InChI Key |
OVHCRZCSJAZDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=C(SC(=S)S2)SCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


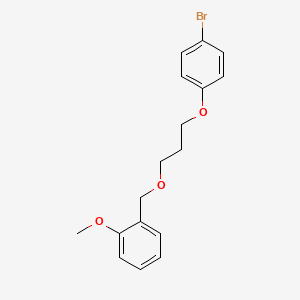
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
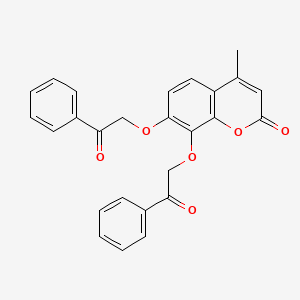
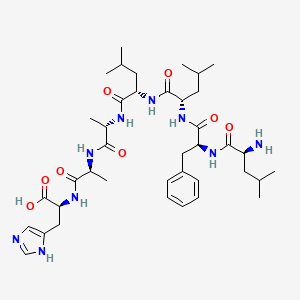
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
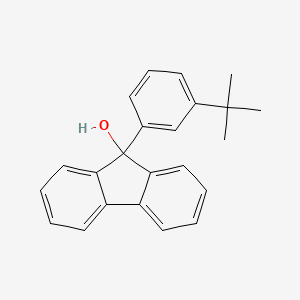
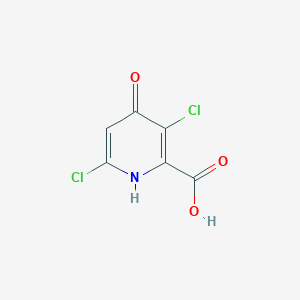
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)


![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
